6-(9H-xanthene-9-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine
Description
Properties
IUPAC Name |
5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl(9H-xanthen-9-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c24-20(23-10-13-9-21-12-22-16(13)11-23)19-14-5-1-3-7-17(14)25-18-8-4-2-6-15(18)19/h1-9,12,19H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXIMDQVUHMRRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(9H-xanthene-9-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine typically involves multi-step organic reactions. One common approach is the condensation of 9H-xanthene-9-carboxylic acid with a suitable pyrrolopyrimidine precursor under acidic or basic conditions. The reaction may require catalysts such as piperidine or other organic bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-(9H-xanthene-9-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can modify the compound’s structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.
Scientific Research Applications
6-(9H-xanthene-9-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 6-(9H-xanthene-9-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The xanthene moiety can interact with cellular components, leading to the modulation of various biological processes. For instance, it may activate or inhibit enzymes, alter gene expression, or affect cellular signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Core Scaffold Variations
The pyrrolo[3,4-d]pyrimidine core distinguishes this compound from other pyrrolopyrimidine derivatives, such as 7H-pyrrolo[2,3-d]pyrimidine (–6). The numbering and arrangement of nitrogen atoms differ, leading to distinct electronic and steric properties:
- Pyrrolo[3,4-d]pyrimidine : Nitrogen atoms at positions 1, 3, and 3.
- Pyrrolo[2,3-d]pyrimidine : Nitrogen atoms at positions 1, 3, and 6.
These positional differences influence reactivity and interaction with biological targets. For example, 7H-pyrrolo[2,3-d]pyrimidine derivatives (e.g., compounds 1, 8, and 11 in ) exhibit antiviral activity against Zika (ZIKV) and dengue (DENV) viruses, with EC90 values as low as 12.4 µM ().
Substituent Effects
The 9H-xanthene-9-carbonyl substituent in the target compound contrasts with other common substituents in pyrrolopyrimidines:
Biological Activity
6-(9H-xanthene-9-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a complex organic compound that combines xanthene and pyrrolopyrimidine structures. This compound is gaining attention in medicinal chemistry due to its potential biological activities, which include interactions with various molecular targets and pathways.
Chemical Structure and Properties
The compound's IUPAC name is 5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl(9H-xanthen-9-yl)methanone. Its molecular formula is , and it has a CAS number of 1448074-64-3. The unique combination of functional groups in this compound lends it distinct chemical reactivity and biological properties.
The biological activity of this compound primarily involves its interaction with cellular components. The xanthene moiety can modulate various biological processes by:
- Activating or inhibiting enzymes : This may involve altering enzyme kinetics or modifying substrate availability.
- Altering gene expression : The compound can influence transcription factors and subsequently affect the expression levels of target genes.
- Affecting cellular signaling pathways : It may interact with receptors or other signaling molecules to modulate cellular responses.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer properties : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines.
- Antimicrobial effects : There are indications of activity against various microbial strains.
Case Studies
- Anticancer Activity : A study evaluated the effects of the compound on human tumor cell lines. It demonstrated significant cytotoxicity against renal and breast cancer cells, suggesting potential as an anticancer agent.
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties against Mycobacterium tuberculosis. Results showed moderate efficacy, indicating its potential as a lead compound for further development in antimicrobial therapies.
Comparative Analysis
To better understand the uniqueness of this compound compared to similar compounds, a comparison table can be insightful:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Xanthene-Pyrrolopyrimidine | Anticancer, Antimicrobial |
| Xanthones | Xanthene derivatives | Antioxidant, Antimicrobial |
| Pyrrolopyrimidines | Pyrrolopyrimidine derivatives | Antiviral, Anticancer |
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 9H-xanthene-9-carboxylic acid with a pyrrolopyrimidine precursor under acidic or basic conditions. Catalysts like piperidine may be used to enhance yield.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
